molecular formula C8H12N2OS B164022 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol CAS No. 134694-90-9

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Cat. No.: B164022
CAS No.: 134694-90-9
M. Wt: 184.26 g/mol
InChI Key: QXMXPBXTCHPYTR-UHFFFAOYSA-N
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Description

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H12N2OS. It is characterized by the presence of a pyrimidine ring substituted with a mercapto group, a methyl group, and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes or ketones with thiourea in the presence of a base. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the pyrimidine ring. The specific reagents and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-methyl-6-propylpyrimidin-5-ol
  • 2-Mercapto-5-ethyl-6-propylpyrimidin-4-ol
  • 2-Mercapto-5-methyl-6-butylpyrimidin-4-ol

Uniqueness

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the mercapto group enhances its reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5(2)7(11)10-8(12)9-6/h3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMXPBXTCHPYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369653
Record name 2-mercapto-5-methyl-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134694-90-9
Record name 2-mercapto-5-methyl-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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